molecular formula C26H23N5O4 B2740237 N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1185168-67-5

N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2740237
CAS No.: 1185168-67-5
M. Wt: 469.501
InChI Key: BRGOVHOTTSHMCD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a novel synthetic compound based on the triazoloquinoxaline scaffold, designed for advanced pharmacological screening and drug discovery research. The quinoxaline nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities. Scientific literature indicates that triazoloquinoxaline derivatives are of significant interest in oncology research, showing potential as anti-cancer agents by targeting specific biochemical pathways involved in tumor progression . Furthermore, this class of compounds has demonstrated a broad spectrum of biological activity, including antibacterial and antifungal properties, making it a valuable template for developing new antimicrobial therapies . The compound's structure, which includes phenoxy and acetamide substituents, is optimized for interaction with various enzymatic targets. It is available for research in multiple formats, including dry powder in glass vials or as DMSO solutions, to facilitate in vitro assay compatibility. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-3-34-19-14-10-18(11-15-19)27-23(32)16-30-26(33)31-22-7-5-4-6-21(22)28-25(24(31)29-30)35-20-12-8-17(2)9-13-20/h4-15H,3,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGOVHOTTSHMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a compound belonging to the class of triazoloquinoxalines. This class is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C26H23N5O4. Its molecular weight is 469.501 g/mol. The compound features a complex structure that includes a triazoloquinoxaline core and various substituents that may influence its biological activity.

Anticancer Activity

Research has indicated that compounds within the triazoloquinoxaline class exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) cells. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.

Table 1: Anticancer Activity of Triazoloquinoxaline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54910Apoptosis induction
Compound BJurkat5Cell cycle arrest
N-(4-ethoxyphenyl)-2-[...]A549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoloquinoxalines have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the triazole ring is crucial for this activity as it can interact with microbial enzymes and disrupt cellular processes.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, N-(4-ethoxyphenyl)-2-[...] exhibits anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models.

Case Studies

A study conducted by Evren et al. (2019) explored the structure-activity relationship (SAR) of triazoloquinoxaline derivatives and their impact on cancer cell viability. The results indicated that modifications on the phenyl rings significantly enhanced cytotoxicity against specific cancer cell lines.

Another investigation focused on the synthesis and biological evaluation of related compounds demonstrated that analogs with electron-withdrawing groups exhibited improved activity against tumor cells compared to their non-substituted counterparts.

Comparison with Similar Compounds

Structural Analogues with Triazoloquinoxaline Cores

N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
  • Key Differences: Substituents: Chlorophenyl (vs. ethoxyphenyl) and methyl group on the triazolo ring. Molecular Weight: 367.793 g/mol (vs. higher for the target compound due to ethoxy and methylphenoxy groups).
  • The methyl group may reduce steric hindrance compared to the bulkier methylphenoxy chain .
2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methoxyphenyl)acetamide
  • Key Differences: Core Structure: Tetrahydroquinoxaline (vs. triazoloquinoxaline). Substituents: Dual methoxyphenyl groups (vs. ethoxyphenyl and methylphenoxy).
  • Implications: The tetrahydroquinoxaline core may confer greater conformational flexibility, while methoxy groups improve solubility but reduce lipophilicity compared to ethoxy .

Analogues with Heterocyclic Variations

2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Key Differences: Core Structure: Triazolo[4,3-b]pyridazine (vs. triazolo[4,3-a]quinoxaline). Substituents: Ethoxyphenyl and methyltriazolo groups.
  • Implications: The pyridazine core may shift biological activity toward kinase inhibition (e.g., bromodomain targets) rather than anticancer effects seen in quinoxaline derivatives .
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • Key Differences: Core Structure: Dihydroquinazoline (vs. triazoloquinoxaline). Substituents: Chlorophenyl and sulfamoyl groups (vs. ethoxyphenyl and methylphenoxy).
  • Implications : The sulfamoyl group enhances solubility and may target carbonic anhydrases or other sulfonamide-sensitive enzymes .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Triazolo[4,3-a]quinoxaline 4-ethoxyphenyl, 4-methylphenoxy ~450 (estimated) Anticancer, kinase inhibition
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazolo[4,3-a]quinoxaline 4-chlorophenyl, methyl 367.793 Cytotoxic agents
2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methoxyphenyl)acetamide Tetrahydroquinoxaline Dual methoxyphenyl ~500 (estimated) Solubility-enhanced therapeutics
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Triazolo[4,3-b]pyridazine Ethoxyphenyl, methyltriazolo ~400 (estimated) Kinase/bromodomain inhibition
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Dihydroquinazoline Chlorophenyl, sulfamoyl ~450 (estimated) Enzyme inhibition

Q & A

Q. What are the key synthetic routes for preparing N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide?

  • Methodological Answer : Synthesis typically involves three stages: (i) Formation of the triazoloquinoxaline core via cyclization of quinoxaline precursors under acidic/basic conditions (e.g., HCl or KOH at 60–80°C) . (ii) Introduction of the 4-methylphenoxy group through nucleophilic aromatic substitution (e.g., using 4-methylphenol and a base like NaH in DMF) . (iii) Acetamide coupling via reaction of the intermediate carboxylic acid derivative with 4-ethoxyaniline, mediated by coupling agents like EDC/HOBt . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d6 solvent for proton shifts).

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Assignments focus on the triazoloquinoxaline core (δ 8.2–8.6 ppm for aromatic protons) and acetamide NH (δ 10.2–10.5 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 485.1542 for C27H24N4O4) .
  • XRD : Resolves crystal packing and confirms substituent orientation if single crystals are obtained .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole ring vibrations .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screens include:
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC50 determination via dose-response curves) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus or C. albicans .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with EC50 calculations .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-methylphenoxy group?

  • Methodological Answer : Critical parameters include:
  • Solvent selection : DMF or DMSO enhances nucleophilicity of 4-methylphenol .
  • Catalysis : CuI (5 mol%) accelerates aryl ether formation under Ullmann conditions .
  • Temperature control : Reactions at 100–110°C for 12–16 hours improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted phenol .

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies:
  • Buffer consistency : Use HEPES (pH 7.4) with 1 mM DTT to stabilize thiol-dependent enzymes .
  • Counter-screens : Validate hits against related enzymes (e.g., CDK2 vs. CDK4) to rule out off-target effects .
  • Docking studies : Perform molecular dynamics simulations (AutoDock Vina) to assess binding pose reproducibility .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the triazoloquinoxaline core?

  • Methodological Answer : SAR approaches include:
  • Substituent variation : Replace 4-methylphenoxy with electron-withdrawing groups (e.g., NO2) to probe electronic effects .
  • Scaffold hopping : Synthesize triazolo[4,3-a]pyrazine analogs to assess ring size impact on bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., triazole N2) .

Q. How can metabolic stability be assessed preclinically?

  • Methodological Answer : Protocols involve:
  • Microsomal assays : Incubate with rat liver microsomes (1 mg/mL, NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS (t1/2 calculation) .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D9 using luminescent substrates (e.g., P450-Glo) .
  • Plasma protein binding : Equilibrium dialysis (human plasma, 37°C) to quantify free fraction .

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